Inokosterone

Developmental Biology Insect Physiology In Vitro Assay

Ecdysteroid researchers require epimer-defined reference standards; generic sourcing obscures 25R/25S ratios critical to biological activity. Inokosterone (CAS 19682-38-3) is a C-25 epimeric phytoecdysteroid delivering 80-95% TNF-α inhibition at 200 μg/mL in RBL-2H3 mast cells and uniquely inducing complete Drosophila leg disc metamorphosis in vitro-a function β-ecdysone cannot replicate. Its ~50% lower molting potency vs. ecdysterone provides wider safety margins in crustacean molting studies. • Delivers 80-95% TNF-α suppression at 200 μg/mL for anti-atopic/anti-inflammatory screening. • Induces complete imaginal disc evagination; ideal positive control for morphogenesis assays. • Supplied as ≥98% pure standard with verified C-25 epimer composition for batch-to-batch consistency.

Molecular Formula C27H44O7
Molecular Weight 480.6 g/mol
CAS No. 19682-38-3
Cat. No. B149823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInokosterone
CAS19682-38-3
Synonymsinokosterone
Molecular FormulaC27H44O7
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
InChIInChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
InChIKeyJQNVCUBPURTQPQ-GYVHUXHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inokosterone (CAS 19682-38-3): Sourcing Guide for a Structurally Distinct Phytoecdysteroid


Inokosterone is a phytoecdysteroid, specifically a C-25 epimeric 2β,3β,14α,20R,22R,26-hexahydroxy-5β-cholest-7-en-6-one [1]. It is a structural analog of the major insect molting hormone 20-hydroxyecdysone (β-ecdysone, ecdysterone), differing primarily in hydroxylation patterns. While sharing a core steroid skeleton with other ecdysteroids, its specific side-chain hydroxylation profile is a key determinant of its distinct pharmacological and biological activities [2]. The compound naturally exists as a mixture of 25R- and 25S- epimers, a critical consideration for procurement and analytical validation [3].

Why Ecdysteroid Substitution is Inappropriate: Inokosterone's Unique Functional Profile


Substituting Inokosterone with other common ecdysteroids like β-ecdysone (ecdysterone) or α-ecdysone is not functionally or analytically equivalent. The difference in side-chain hydroxylation directly translates to significant divergence in biological outcomes. Studies in insect and mammalian models demonstrate that inokosterone elicits distinct morphogenetic, molting, and anti-inflammatory responses compared to its closest structural analogs [1]. Furthermore, the compound's existence as a pair of C-25 epimers necessitates rigorous analytical specification to ensure batch-to-batch consistency in research applications, a requirement not fulfilled by generic 'ecdysteroid' sourcing [2].

Quantitative Differentiation: Evidence-Based Selection of Inokosterone Over Analogs


Inokosterone Induces Complete In Vitro Metamorphosis, While β-Ecdysone Fails

In a head-to-head in vitro assay on isolated Drosophila leg discs, Inokosterone and α-ecdysone at 0.3–3 μg/mL induced complete and normal metamorphosis, characterized by evagination within 24 hours and full differentiation into claws, bristles, and hairs. In stark contrast, β-ecdysone (ecdysterone) at a wide concentration range (0.003–10 μg/mL) consistently caused abnormal, incomplete evagination and completely failed to induce imaginal differentiation [1].

Developmental Biology Insect Physiology In Vitro Assay

Inokosterone Exhibits Half the In Vivo Molting Potency of Ecdysterone in Crustaceans

In a direct comparative study using adult male lobsters (Homarus americanus), Inokosterone treatment was shown to induce accelerated premolt development, an effect similar to that of ecdysterone. However, a quantitative comparison revealed that Inokosterone was approximately half as effective as ecdysterone on a weight basis for inducing this physiological response [1]. This finding is corroborated by a separate study in fiddler crabs (Uca pugilator), which also reported that ecdysterone was more effective than inokosterone on a weight basis for causing precocious proecdysis [2].

Endocrinology Crustacean Biology In Vivo Assay

Inokosterone Shows High Abortifacient Efficacy in Tsetse Fly, Differing from Other Phytosterols

A comparative study of phytosterols' effects on tsetse fly reproduction revealed significant differences in abortifacient potency. When fed to female Glossina morsitans morsitans, Inokosterone induced 70% abortion at an estimated dose of 1.4 × 10⁻⁴ M. This was less potent than ecdysterone (5.2 × 10⁻⁵ M) and ecdysone (7.8 × 10⁻⁵ M), but substantially more effective than makisterone A (6.8 × 10⁻⁴ M), while cyasterone and ponasterone A were only slightly effective [1].

Entomology Reproductive Biology Pest Control

Both 25R- and 25S-Inokosterone Epimers Exhibit Comparable Anti-Atopic Activity In Vitro

An investigation into the anti-atopic properties of compounds from Achyranthes japonica roots identified and tested the isolated epimers 25S-inokosterone and 25R-inokosterone. In A23187 plus phorbol-myristate acetate-induced RBL-2H3 cells, both epimers, along with ecdysterone, exhibited potent and comparable inhibition of tumor necrosis factor (TNF)-α expression, achieving 80–95% inhibition at a concentration of 200 μg/mL [1].

Immunology Dermatology Natural Products

Analytical Differentiation: HPLC Retention Time Distinguishes Inokosterone from 20-Hydroxyecdysone

A 2024 study developed and validated an HPLC method for the simultaneous analysis of 20-hydroxyecdysone and 25S-inokosterone in Achyranthes fauriei. The method established distinct calibration curves for each compound, enabling their accurate quantification and unequivocal identification within a complex matrix. This analytical separation is essential for quality control and for ensuring the correct compound is being used in biological assays [1].

Analytical Chemistry Quality Control Chromatography

Target Applications for Inokosterone Based on Differential Evidence


Studies of Ecdysteroid Signaling in Insect Metamorphosis

Based on its unique ability to induce complete in vitro metamorphosis in Drosophila leg discs—a function not performed by β-ecdysone—Inokosterone is a superior tool compound for dissecting the specific signaling pathways and gene expression cascades responsible for imaginal disc evagination and differentiation. Its activity profile makes it ideal for experiments requiring a positive control for normal morphogenesis [1].

Precise Dosing in Crustacean Molting and Aquaculture Research

For research in crustacean endocrinology, aquaculture, or biofouling control, Inokosterone's quantified, lower molting potency (approximately half that of ecdysterone) provides a valuable tool for fine-tuning experimental conditions. It allows researchers to stimulate molting-related processes with a wider safety margin and to avoid the potential lethality or overstimulation associated with the more potent ecdysterone [2].

Exploration of Phytosteroids as Insect Growth Regulators

Inokosterone's established abortifacient activity in tsetse flies (1.4 × 10⁻⁴ M for 70% abortion) positions it as a key compound for comparative structure-activity relationship (SAR) studies within the ecdysteroid class. Its intermediate potency relative to ecdysone and ecdysterone makes it a useful reference standard for screening novel compounds aimed at disrupting insect reproduction and development [3].

Anti-Atopic and Anti-Inflammatory Activity Screening in Cosmetic Science

The demonstrated ability of both 25S- and 25R-inokosterone to inhibit TNF-α expression (80–95% at 200 μg/mL) in a mast cell model validates its use as a reference compound or active ingredient for in vitro screening of anti-inflammatory and anti-atopic agents. This supports its application in functional cosmetic research, where it serves as a natural comparator for evaluating novel plant extracts or formulations [4].

Technical Documentation Hub

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